molecular formula C23H29N3OS B2713865 N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide CAS No. 391227-97-7

N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide

Cat. No. B2713865
CAS RN: 391227-97-7
M. Wt: 395.57
InChI Key: YGISJTUTUYGWEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound is based on the adamantane core, a type of diamondoid, with a thiadiazolyl group and a carboxamide group attached. The thiadiazolyl group is attached to a tetramethylphenyl group.


Physical And Chemical Properties Analysis

The molecular weight of “N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide” is 395.57. Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.

Scientific Research Applications

Quantitative Assessment of Noncovalent Interactions

This study focuses on the synthesis and structural analysis of adamantane-1,3,4-thiadiazole hybrid derivatives, offering insights into their noncovalent interactions, which are crucial for the development of new materials and drugs. The research highlights the significant roles of intra- and intermolecular interactions in the stabilization of these compounds, with a particular emphasis on the strength of N–H⋯N hydrogen bonds among other noncovalent interactions (A. El-Emam et al., 2020).

Antimicrobial and Anti-Inflammatory Activities

Adamantane derivatives have shown promising antimicrobial and anti-inflammatory activities. A study synthesized novel 2-(1-adamantyl)-5-substituted-1,3,4-oxadiazoles and 2-(1-adamantylamino)-5-substituted-1,3,4-thiadiazoles, demonstrating good or moderate activities against Gram-positive bacteria and marked antifungal activity against Candida albicans. Additionally, certain derivatives exhibited significant anti-inflammatory activity, showcasing the potential of these compounds in therapeutic applications (A. Kadi et al., 2007).

Antiviral Activity Against Influenza Virus

The synthesis of N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds carrying an adamantyl moiety revealed potent inhibitory effects against influenza A and B viruses. This study underscores the potential of adamantane-containing compounds as effective antiviral agents, with specific derivatives acting as influenza virus fusion inhibitors (Füsun Göktaş et al., 2012).

Catalytic Synthesis Applications

Research into N-Aryladamantane-1-carboxamides synthesized via catalytic processes illustrates the versatility of adamantane derivatives in organic synthesis. These compounds were obtained in significant yields, highlighting the efficiency of the synthesis method and the potential for further chemical modifications and applications in various fields (E. V. Shishkin et al., 2020).

Material Science and Polymer Chemistry

Adamantane derivatives have also found applications in material science, particularly in the synthesis of new polyamides containing adamantyl moieties. These polymers exhibit high thermal stability and specific mechanical properties, making them suitable for advanced material applications. The study details the synthesis process and the properties of these novel polymers, contributing to the development of high-performance materials (Y. Chern et al., 1998).

Future Directions

The future directions of research involving this compound could involve further exploration of its reactivity and potential applications. Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . Therefore, “N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide” could potentially be used in these areas.

properties

IUPAC Name

N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3OS/c1-12-5-13(2)15(4)19(14(12)3)20-25-26-22(28-20)24-21(27)23-9-16-6-17(10-23)8-18(7-16)11-23/h5,16-18H,6-11H2,1-4H3,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGISJTUTUYGWEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)C2=NN=C(S2)NC(=O)C34CC5CC(C3)CC(C5)C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.